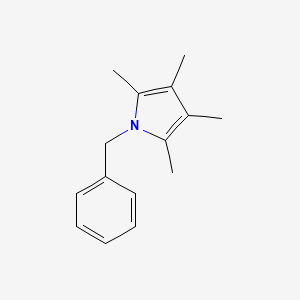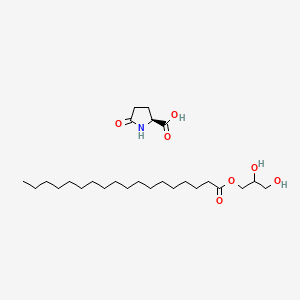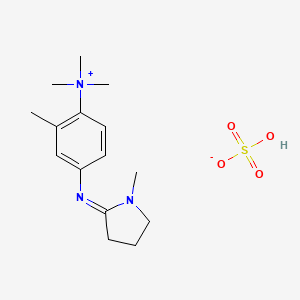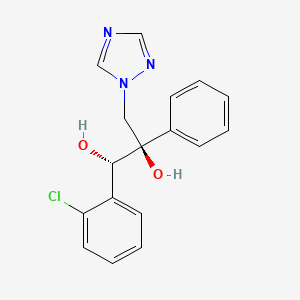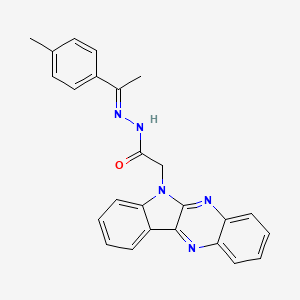
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-methylphenyl)ethylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-methylphenyl)ethylidene)hydrazide is a complex organic compound belonging to the indoloquinoxaline family. This compound is known for its significant biological activities, including antiviral, antibacterial, and anticancer properties. It is structurally related to ellipticine, a natural cytotoxic agent isolated from Ochrosia elliptica .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-methylphenyl)ethylidene)hydrazide typically involves the reaction of 6H-indolo(2,3-b)quinoxaline derivatives with various substituted phenacyl bromides in a DMSO-K2CO3 system . The reaction is carried out at 40°C to minimize competing side reactions, such as Kornblum oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-methylphenyl)ethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the indole and quinoxaline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenacyl bromides in DMSO-K2CO3 system.
Major Products
The major products formed from these reactions include various substituted indoloquinoxalines, which exhibit enhanced biological activities .
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-methylphenyl)ethylidene)hydrazide has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation, which disrupts vital processes such as DNA replication and transcription . This mechanism is similar to that of ellipticine, making it a potent cytotoxic agent. The molecular targets include DNA and various enzymes involved in DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A natural cytotoxic agent with similar DNA intercalating properties.
6H-Indolo(2,3-b)quinoxaline derivatives: Various derivatives exhibit similar biological activities, including antiviral and anticancer properties.
Uniqueness
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-methylphenyl)ethylidene)hydrazide is unique due to its specific substitution pattern, which enhances its biological activity and reduces toxicity compared to other similar compounds .
Properties
CAS No. |
116989-97-0 |
|---|---|
Molecular Formula |
C25H21N5O |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-indolo[3,2-b]quinoxalin-6-yl-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H21N5O/c1-16-11-13-18(14-12-16)17(2)28-29-23(31)15-30-22-10-6-3-7-19(22)24-25(30)27-21-9-5-4-8-20(21)26-24/h3-14H,15H2,1-2H3,(H,29,31)/b28-17+ |
InChI Key |
BHYIMEFBQJJWIO-OGLMXYFKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







